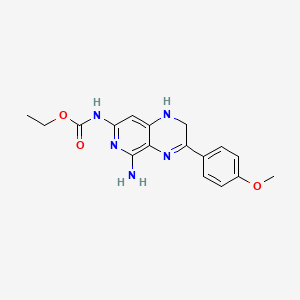
2-Bromo-4-(dibromomethyl)-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of bromine atoms and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dibromomethyl)-1-methoxybenzene typically involves the bromination of 1-methoxy-2-methylbenzene (anisole) followed by further bromination to introduce the dibromomethyl group. The reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Bromo-4-(dibromomethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
科学的研究の応用
2-Bromo-4-(dibromomethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism by which 2-Bromo-4-(dibromomethyl)-1-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecules involved.
類似化合物との比較
Similar Compounds
2-Bromo-4-chloro-1-(dibromomethyl)benzene: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Contains fluorine and iodine atoms, offering different reactivity and applications.
2-Bromo-4-methylpropiophenone: A haloketone with different functional groups, used in organic synthesis and as a precursor for other compounds.
Uniqueness
2-Bromo-4-(dibromomethyl)-1-methoxybenzene is unique due to the combination of bromine atoms and a methoxy group on the benzene ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
82894-82-4 |
|---|---|
分子式 |
C8H7Br3O |
分子量 |
358.85 g/mol |
IUPAC名 |
2-bromo-4-(dibromomethyl)-1-methoxybenzene |
InChI |
InChI=1S/C8H7Br3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3 |
InChIキー |
KEGGEJMUADVNIX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)

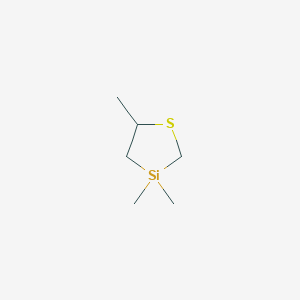
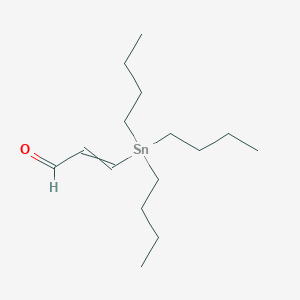
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
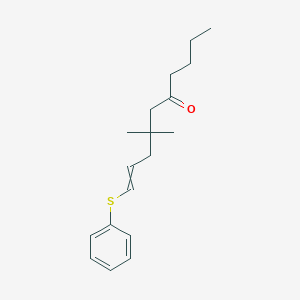
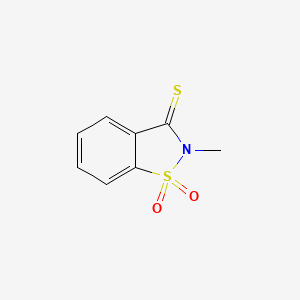
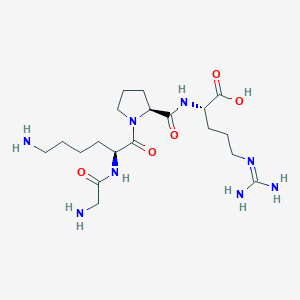

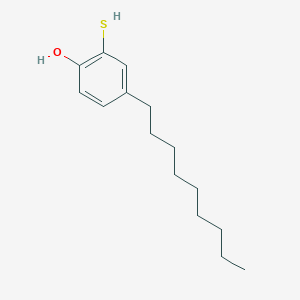
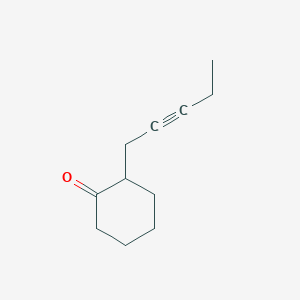
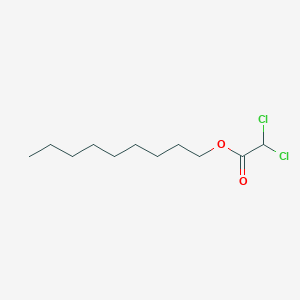
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
